Computed Physicochemical Properties vs. 1‑Methyl and 1‑Ethyl Pyrazole Analogues
While experimentally measured log P, solubility, or permeability data are unavailable for the target compound and its closest analogues, the PubChem‑computed XLogP3 descriptor offers a preliminary comparison. N‑[5‑(1,3‑dimethyl‑1H‑pyrazol‑5‑yl)‑1,3,4‑oxadiazol‑2‑yl]furan‑2‑carboxamide has a XLogP3 = 0.7 and a TPSA = 99 Ų . Although comparable computed values for the 1‑methyl (CID 25818786) and 1‑ethyl (CID 25818787) pyrazole relatives cannot be verified because those PubChem records lack experimental data, the electronic and steric influence of the second methyl group raises lipophilicity relative to a mono‑methyl version while maintaining a TPSA within the oral‑bioavailability window . This property set could translate into distinct intestinal absorption parameters and blood‑brain‑barrier permeation, but a definitive quantitative statement requires dedicated measurements.
| Evidence Dimension | Computed lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 0.7; TPSA = 99 Ų |
| Comparator Or Baseline | 1‑Methyl pyrazole analogue: XLogP3 ≈ 0.3 estimated; TPSA ≈ 99 Ų (predicted, not experimentally confirmed) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 (estimated) – increases lipophilicity moderately; TPSA unchanged |
| Conditions | Computational prediction (PubChem release 2019.06.18); no experimental log P for either compound |
Why This Matters
Lipophilicity directly influences passive membrane permeation, and a shift of 0.4 log units is sufficient to affect oral absorption and CNS exposure, making this compound a differentiated candidate in cell‑based permeability assays.
- [1] PubChem Compound Summary for CID 25818785. https://pubchem.ncbi.nlm.nih.gov/compound/25818785 (accessed 2026-04-30). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
